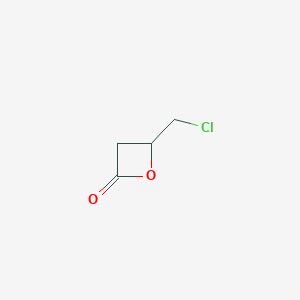

2-Oxetanone, 4-(chloromethyl)-

Description

2-Oxetanone, 4-(chloromethyl)- is a heterocyclic organic compound with a four-membered ring structure It contains three carbon atoms and one oxygen atom, with a chloromethyl group attached to the fourth carbon

Properties

CAS No. |

6737-16-2 |

|---|---|

Molecular Formula |

C4H5ClO2 |

Molecular Weight |

120.53 g/mol |

IUPAC Name |

4-(chloromethyl)oxetan-2-one |

InChI |

InChI=1S/C4H5ClO2/c5-2-3-1-4(6)7-3/h3H,1-2H2 |

InChI Key |

JQYKEHCFSSGQTL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC1=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One well-known method for preparing oxetane derivatives, including 2-Oxetanone, 4-(chloromethyl)-, involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This reaction yields oxetane with a moderate yield, as it can produce various by-products such as water, potassium chloride, and potassium acetate . Another method involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition of carbonyl compounds and alkenes under UV light .

Industrial Production Methods

Industrial production of 2-Oxetanone, 4-(chloromethyl)- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes basic hydrolysis in the presence of reagents like NaOH, leading to ring-opening of the oxetanone structure. This reaction produces chloro hydroxybutyric acid (compound 5 in Scheme 2 of ), which can further cyclize to form hydroxybutyrolactone (6) or undergo elimination to yield furanone (7) . Key side products include hydroxycrotonic acid (8) and crotonobetaine (10), which compete as end products .

Substitution Reactions

The chloromethyl group participates in nucleophilic substitution reactions. For example, when reacted with trimethylamine (TMA), the compound undergoes substitution, though competing pathways may form lactone intermediates or other byproducts . The reactivity of the chloromethyl group allows for functionalization with nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions

While direct oxidation/reduction data for this compound is limited, analogous oxetanes undergo:

-

Oxidation with agents like potassium permanganate (KMnO₄), potentially forming carboxylic acids or ketones.

-

Reduction using agents like lithium aluminum hydride (LiAlH₄), which could simplify the structure by removing halogen substituents .

Reaction Comparison Table

Research Findings

-

Reaction Pathway Complexity : Basic hydrolysis of 4-(chloromethyl)-2-oxetanone involves competing pathways, with lactones (e.g., hydroxybutyrolactone) and furanones as transient intermediates. Side products like hydroxycrotonic acid arise from alternative elimination mechanisms .

-

Industrial Implications : The synthesis of carnitine from β-lactones highlights the compound’s utility in multi-step processes, though side reactions necessitate purification steps .

-

Functional Group Reactivity : The chloromethyl group’s electrophilicity enables nucleophilic substitution, while the oxetanone ring’s stability influences reaction outcomes under basic conditions .

Scientific Research Applications

2-Oxetanone, 4-(chloromethyl)- has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of polymers, coatings, and other materials with unique properties

Mechanism of Action

The mechanism of action of 2-Oxetanone, 4-(chloromethyl)- involves its ability to undergo various chemical reactions, particularly those involving the oxetane ring and the chloromethyl group. The compound can interact with different molecular targets, depending on the specific reaction and conditions. For example, in medicinal chemistry, the oxetane ring can enhance the stability and bioavailability of drug molecules by influencing their physicochemical properties .

Comparison with Similar Compounds

Similar Compounds

3,3-Bis(chloromethyl)oxetane: Another oxetane derivative with two chloromethyl groups, used in polymer chemistry and materials science.

3-Methyloxetane: A methyl-substituted oxetane with different reactivity and applications.

2-Methyloxetane: Similar to 3-methyloxetane but with the methyl group in a different position, affecting its chemical behavior.

Uniqueness

The presence of the chloromethyl group allows for targeted substitution reactions, making it a versatile building block in synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.